molecular formula C16H6F6 B14037568 1-Fluoro-5-(perfluorophenyl)naphthalene

1-Fluoro-5-(perfluorophenyl)naphthalene

Cat. No.: B14037568
M. Wt: 312.21 g/mol
InChI Key: IYNODPGTYIERAR-UHFFFAOYSA-N
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Description

1-Fluoro-5-(perfluorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the first position of the naphthalene ring and a perfluorophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-5-(perfluorophenyl)naphthalene can be synthesized through a multi-step process involving the introduction of the fluorine atom and the perfluorophenyl group onto the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the fluorine atom. The perfluorophenyl group can be introduced through a coupling reaction using a suitable perfluorophenyl halide and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-5-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted naphthalenes depending on the nature of the substituent.

    Oxidation Products: Naphthoquinones and related compounds.

    Reduction Products: Dihydro derivatives of naphthalene.

Scientific Research Applications

1-Fluoro-5-(perfluorophenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-5-(perfluorophenyl)naphthalene involves its interaction with various molecular targets and pathways. The fluorine atom and the perfluorophenyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-5-(perfluorophenyl)naphthalene is unique due to the presence of both the fluorine atom and the perfluorophenyl group, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity .

Properties

Molecular Formula

C16H6F6

Molecular Weight

312.21 g/mol

IUPAC Name

1-fluoro-5-(2,3,4,5,6-pentafluorophenyl)naphthalene

InChI

InChI=1S/C16H6F6/c17-10-6-2-3-7-8(10)4-1-5-9(7)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H

InChI Key

IYNODPGTYIERAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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